2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine
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Description
2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine is a useful research compound. Its molecular formula is C18H24N4O2S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.16199719 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that the compound is structurally related to pyrazinamide , a first-line drug used in tuberculosis therapy, suggesting potential anti-tubercular activity.
Mode of Action
Based on its structural similarity to pyrazinamide , it may also interfere with the synthesis of mycolic acids, crucial components of the cell wall of Mycobacterium tuberculosis.
Result of Action
If it acts similarly to pyrazinamide , it might lead to the disruption of the bacterial cell wall, resulting in cell death.
Biological Activity
2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazine ring substituted with a piperazine moiety that is further functionalized with a sulfonyl group. The presence of the tert-butyl group enhances lipophilicity, which may influence its biological activity.
Biological Activity Overview
Research indicates that compounds containing piperazine and sulfonamide functionalities exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have shown that piperazine derivatives possess antimicrobial properties. For instance, derivatives similar to this compound have been evaluated against various bacterial strains, demonstrating significant inhibitory effects .
- Anticancer Potential : The compound has been implicated in the inhibition of specific kinases associated with cancer progression. Kinase inhibitors are crucial in cancer therapy as they can interfere with signaling pathways that promote tumor growth .
- Neuropharmacological Effects : Piperazine derivatives are known for their central nervous system activities. Some studies suggest that they may act as anxiolytics or antidepressants by modulating neurotransmitter systems .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound potentially inhibits various protein kinases, which play critical roles in cellular signaling. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Interaction with Receptors : The piperazine ring may interact with neurotransmitter receptors, influencing mood and anxiety levels. This interaction could be beneficial in treating psychiatric disorders .
Case Studies and Research Findings
A series of studies have documented the biological activities of similar compounds:
- Antimicrobial Studies : A study published in Bioorganic & Medicinal Chemistry evaluated several piperazine derivatives against Staphylococcus aureus and Escherichia coli, demonstrating effective antibacterial properties .
- Kinase Inhibition Studies : Research indicated that compounds structurally related to this compound effectively inhibited Jak kinases involved in inflammatory responses, suggesting potential applications in autoimmune diseases .
- Neuropharmacological Evaluation : A study assessed the anxiolytic effects of piperazine derivatives in animal models, showing promise for future development as therapeutic agents for anxiety disorders .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-18(2,3)15-4-6-16(7-5-15)25(23,24)22-12-10-21(11-13-22)17-14-19-8-9-20-17/h4-9,14H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSZBRLWNTXVGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.